molecular formula C12H15N3O3 B11764074 Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No.: B11764074
M. Wt: 249.27 g/mol
InChI Key: MERKBIYBANWYCZ-UHFFFAOYSA-N
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Description

Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine structure. The synthetic methods can be classified into six distinct categories:

    Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with various reagents to form the triazine ring.

    Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.

    Synthesis via Formation of Triazinium Dicyanomethylide: This involves the formation of triazinium dicyanomethylide intermediates, which are then converted to the desired triazine compound.

    Multistep Synthesis: This method involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product.

    Transition Metal Mediated Synthesis: This involves the use of transition metals as catalysts to facilitate the formation of the triazine ring.

    Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods used may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions may yield various substituted triazine compounds .

Scientific Research Applications

Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular application and biological context .

Comparison with Similar Compounds

Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antibacterial activity, and other pharmacological applications.

  • Molecular Formula : C13H15N3O3
  • Molecular Weight : 249.27 g/mol
  • CAS Number : 651744-40-0
  • Structure : The compound features a pyrrolo-triazine core which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. This compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)15.83Inhibition of PI3K/mTOR pathway
MCF-7 (Breast)16.32Induction of apoptosis via BAX/Bcl-2 modulation
HeLa (Cervical)2.21Cell cycle arrest and apoptosis

The compound exhibited selective inhibition against the PI3K/mTOR pathway, which is crucial for cancer cell proliferation and survival .

Antibacterial Activity

In addition to its anticancer properties, this compound also demonstrates antibacterial effects. A study evaluated its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa75

The compound showed significant inhibition against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Pharmacological Applications

The unique structure of this compound allows for various pharmacological applications beyond cancer and bacterial infections:

  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating cytokine production.
  • Antiviral Activity : Research indicates potential antiviral properties against certain viral infections; however, further studies are needed to confirm these findings.

Case Studies

A recent case study investigated the effectiveness of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues, supporting the in vitro findings regarding its mechanism of action.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl 4-oxo-7-propan-2-yl-3H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-4-18-12(17)8-5-9(7(2)3)15-10(8)11(16)13-6-14-15/h5-7H,4H2,1-3H3,(H,13,14,16)

InChI Key

MERKBIYBANWYCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=O)NC=NN2C(=C1)C(C)C

Origin of Product

United States

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